potassium (benzylcarbamothioyl)sulfanide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (benzylcarbamothioyl)sulfanide can be synthesized through the reaction of benzyl isothiocyanate with potassium sulfide. The reaction typically occurs in an aqueous medium at room temperature. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Potassium (benzylcarbamothioyl)sulfanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Scientific Research Applications
Potassium (benzylcarbamothioyl)sulfanide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various sulfur-containing compounds.
Biology: The compound has been explored for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to investigate its potential anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of potassium (benzylcarbamothioyl)sulfanide involves its ability to act as a nucleophile in various chemical reactions. It can form strong bonds with electrophiles, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular thiol groups, disrupting essential biological processes.
Comparison with Similar Compounds
Similar Compounds
- Potassium ethylcarbamothioyl)sulfanide
- Potassium phenylcarbamothioyl)sulfanide
- Potassium methylcarbamothioyl)sulfanide
Uniqueness
Potassium (benzylcarbamothioyl)sulfanide is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in applications where specific reactivity is required .
Properties
IUPAC Name |
potassium;N-benzylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,9,10,11);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSJCMQQEYXBLG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)[S-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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